An In-depth Technical Guide to 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
An In-depth Technical Guide to 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
CAS Number: 948291-36-9
A core scaffold for novel therapeutic and material science applications.
This guide provides a comprehensive technical overview of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and explore its prospective applications, particularly in the realm of drug discovery.
Core Compound Profile
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a solid organic compound characterized by a quinoline core structure. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent scaffold in numerous biologically active compounds. The presence of two chlorine atoms, a methyl group, and a reactive aldehyde functional group on this scaffold imparts unique chemical properties and renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules.
| Property | Value | Source |
| CAS Number | 948291-36-9 | [1] |
| Molecular Formula | C₁₁H₇Cl₂NO | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| InChI | 1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3 | Sigma-Aldrich |
| SMILES | Cc1ccc(Cl)c2cc(C=O)c(Cl)nc12 | Sigma-Aldrich |
Safety Information: This compound is classified with GHS07 pictogram, carrying the signal word "Warning". It is associated with the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Mechanism: The Vilsmeier-Haack Approach
The primary and most efficient method for the synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is the Vilsmeier-Haack reaction.[2] This powerful formylation reaction allows for the direct synthesis of aryl aldehydes from electron-rich aromatic compounds. In this case, the starting material is an appropriately substituted N-arylacetamide. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which then drives the cyclization and formylation of the acetanilide.
The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2]
Plausible Synthetic Pathway:
The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde would likely start from 3-chloro-N-(2-methylphenyl)acetamide. The Vilsmeier-Haack reaction of this precursor would lead to the desired product.
Figure 1. Plausible synthetic workflow for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde via the Vilsmeier-Haack reaction.
Experimental Protocol (Adapted from analogous reactions): [3]
Materials:
-
3-chloro-N-(2-methylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate or acetonitrile for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-N-(2-methylphenyl)acetamide (1 equivalent) in dry DMF (3 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (10-12 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to yield 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.
Causality Behind Experimental Choices:
-
The use of excess POCl₃ ensures the complete formation of the Vilsmeier reagent and facilitates the cyclization process.
-
The reaction is initially performed at a low temperature to control the exothermic formation of the Vilsmeier reagent.
-
Heating is necessary to provide the activation energy for the electrophilic aromatic substitution and subsequent cyclization.
-
Pouring the reaction mixture into ice water serves to hydrolyze the iminium intermediate to the final aldehyde product and to precipitate the product.
-
Recrystallization is a standard purification technique to obtain a product of high purity.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group, and the electron-donating effect of the methyl group.[1]
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons: Several signals in the aromatic region (δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants determined by their positions on the quinoline ring and their relationships to each other.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly downfield region, typically δ 185-200 ppm.[4]
-
Aromatic and Heteroaromatic Carbons: A series of signals in the range of δ 120-160 ppm. The carbons attached to the chlorine atoms will be significantly shifted.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-25 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[5][6]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239/241/243 due to chlorine isotopes). The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), and other characteristic fragments of the quinoline ring.[7][8]
Potential Applications in Drug Discovery and Materials Science
The 2,5-dichloro-8-methylquinoline-3-carboxaldehyde scaffold is a promising starting point for the development of novel compounds with a wide range of biological activities and material properties. The presence of the reactive aldehyde group and the two chlorine atoms allows for a variety of chemical modifications.
A. Building Block for Bioactive Molecules:
The quinoline core is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[9] The aldehyde functionality of 2,5-dichloro-8-methylquinoline-3-carboxaldehyde serves as a versatile handle for the synthesis of a variety of derivatives, such as:
-
Schiff Bases: Condensation with primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[9]
-
Hydrazones: Reaction with hydrazines can lead to the formation of hydrazones, which are also recognized for their pharmacological potential.
-
Heterocyclic Rings: The aldehyde group can participate in cyclization reactions to form various fused or linked heterocyclic systems, further expanding the chemical diversity and potential for biological activity.
Figure 2. Potential synthetic derivatizations and associated biological activities of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde.
While specific studies on the biological activity of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde are limited, research on analogous 2-chloroquinoline-3-carbaldehyde derivatives has demonstrated their potential in the synthesis of compounds with significant anticancer and antibacterial activities.[10][11] For instance, derivatives have been shown to be active against various cancer cell lines and bacterial strains.[9][10]
B. Intermediate in Materials Science:
The quinoline scaffold is also of interest in materials science due to its photophysical and electronic properties. Quinoline derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The functional groups on 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde provide opportunities for incorporation into larger polymeric structures or for the synthesis of novel dyes and pigments.
Conclusion
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a valuable and versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is well-established for analogous compounds, providing a reliable route to this scaffold. The presence of multiple reactive sites—the aldehyde and two chlorine atoms—opens up a vast chemical space for the generation of diverse molecular architectures. While direct biological data for this specific compound is scarce, the proven pharmacological importance of the quinoline core and its derivatives strongly suggests that 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a highly promising starting point for the discovery of new therapeutic agents and advanced materials. Further research into the specific biological activities and material properties of its derivatives is warranted and holds considerable potential for future innovations.
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